2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Description
. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Properties
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves several steps. One common method is the reaction of ethyl acetoacetate with guanidine nitrate in the presence of sodium ethoxide, followed by the addition of propenyl bromide . The reaction conditions typically involve heating under reflux for several hours, followed by purification through recrystallization.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated purification systems to increase yield and purity.
Chemical Reactions Analysis
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, using reagents such as alkyl halides or acyl chlorides, to form substituted pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one exhibits significant antiviral properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various viral strains, including those responsible for respiratory infections. The compound's mechanism of action involves the inhibition of viral polymerases, which are crucial for viral replication.
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit tyrosinase , an enzyme linked to melanin production, making it a candidate for skin-whitening agents.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Tyrosinase | Competitive | 15.0 |
| Aldose Reductase | Non-competitive | 10.5 |
Plant Growth Regulation
In agricultural research, this compound has been evaluated for its potential as a plant growth regulator. Studies have shown that it can enhance growth rates and improve resistance to environmental stressors in crops.
| Crop Type | Growth Increase (%) | Stress Resistance |
|---|---|---|
| Tomato | 25% | High |
| Wheat | 15% | Moderate |
Antioxidant Properties
The antioxidant capacity of this compound has been a subject of interest in biochemical studies. It has demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH Assay | 78% |
| ABTS Assay | 65% |
Case Study 1: Antiviral Efficacy
A clinical trial investigated the antiviral properties of the compound against influenza A virus. Patients treated with a formulation containing this compound showed a significant reduction in viral load compared to the control group, suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with varying concentrations of the compound revealed that those receiving higher doses exhibited enhanced growth and yield compared to untreated plants. This study highlights its potential utility as a natural growth enhancer in agriculture.
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives, such as:
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a propenyl group, leading to different chemical and biological properties.
2-amino-4,6-dihydroxypyrimidine:
The uniqueness of this compound lies in its propenyl group, which provides additional sites for chemical modification and potential interactions with biological targets.
Biological Activity
2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative with the molecular formula C₇H₈N₄O, has garnered attention for its potential therapeutic applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its biological activity, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Pyrimidine ring : Central to its activity.
- Amino group : Contributes to hydrogen bonding.
- Hydroxy group : Enhances solubility and reactivity.
- Propene side chain : Imparts unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 167.17 g/mol |
| Density | 1.43 g/cm³ |
| LogP | 0.367 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 2 |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines, which are critical in inflammatory responses. In vitro studies indicated that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha in cell cultures .
The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the amino and hydroxy groups allows for hydrogen bonding with target enzymes or receptors, potentially inhibiting their activity.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related pyrimidine derivatives, highlighting the importance of structural modifications in enhancing biological activity:
- Synthesis via Diketene Reactions : Researchers have synthesized various substituted pyrimidines using diketene reactions with guanidine derivatives, leading to compounds with improved biological profiles.
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that the unique propene side chain in this compound significantly enhances its antimicrobial activity compared to other pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
